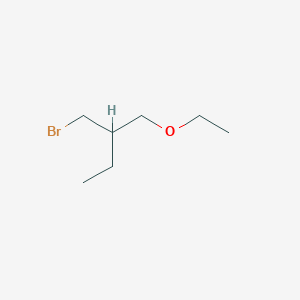

2-(Bromomethyl)-1-ethoxybutane

Description

Significance as a Halogenated Ether in Synthetic Organic Chemistry

Halogenated ethers, a class of compounds to which 2-(Bromomethyl)-1-ethoxybutane belongs, are significant in synthetic organic chemistry. wikipedia.orgrsc.org The presence of a halogen atom, in this case, bromine, dramatically influences the reactivity of the molecule. acs.org The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org This reactivity is central to its role as an alkylating agent, allowing for the introduction of the 2-ethoxybutyl group into other molecules.

The ether linkage, on the other hand, is generally stable under many reaction conditions, providing a robust scaffold. byjus.com This combination of a reactive site and a stable core allows for selective transformations, a key principle in modern organic synthesis. rsc.org Halogenated compounds are fundamental intermediates in the creation of a vast array of organic molecules, including pharmaceuticals and materials. rsc.org

Overview of Structural Features Relevant to Reactivity

The reactivity of this compound is primarily dictated by two key structural features: the bromomethyl group (-CH₂Br) and the ethoxy group (-OCH₂CH₃).

The Bromomethyl Group: The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions (Sₙ2). francis-press.com This is the most significant aspect of its reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Under basic conditions, it can also participate in elimination reactions.

The Ethoxy Group: The ether functional group is relatively unreactive under many conditions, which is advantageous as it does not interfere with reactions at the bromomethyl center. byjus.com However, the oxygen atom's lone pairs can influence the reactivity of the neighboring carbons.

The interplay of these two functional groups within the butane (B89635) framework provides a versatile platform for synthetic chemists to construct complex molecular architectures.

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅BrO |

| Molecular Weight | 195.1 g/mol |

| SMILES | CCOCC(CC)CBr enaminestore.com |

| InChI Key | IATMRRUOFWVQDV-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-2-(ethoxymethyl)butane |

InChI |

InChI=1S/C7H15BrO/c1-3-7(5-8)6-9-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

IATMRRUOFWVQDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCC)CBr |

Origin of Product |

United States |

Synthesis Methodologies for 2 Bromomethyl 1 Ethoxybutane

Classical Organic Synthesis Techniques

Traditional approaches to the synthesis of 2-(Bromomethyl)-1-ethoxybutane primarily involve a two-step process: the formation of the ether linkage followed by the introduction of the bromine atom.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone method for preparing the 1-ethoxy-2-ethylbutane backbone of the target molecule. masterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.com For the synthesis of the ether precursor to this compound, there are two logical disconnection pathways:

The SN2 mechanism is sensitive to steric hindrance, making primary alkyl halides the preferred substrates to avoid competing elimination reactions. masterorganicchemistry.com Therefore, Route B is generally the more efficient and favored pathway. The starting alcohol, 2-ethyl-1-butanol, is a readily available primary alcohol, which can be easily converted to its conjugate base, sodium 2-ethyl-1-butoxide, using a strong base like sodium hydride (NaH). This alkoxide then reacts with a simple ethyl halide. Route A is less favorable as it requires the synthesis of a secondary alkyl halide, 1-bromo-2-ethylbutane, which is more prone to elimination side reactions when reacted with the ethoxide base.

Comparison of Williamson Ether Synthesis Routes

| Route | Alkoxide | Alkyl Halide | Key Considerations |

|---|---|---|---|

| Route A | Sodium Ethoxide | 1-Bromo-2-ethylbutane (Secondary) | Higher potential for E2 elimination side reactions due to the secondary nature of the alkyl halide. |

| Route B (Preferred) | Sodium 2-ethyl-1-butoxide | Ethyl Bromide (Primary) | Favors the desired SN2 substitution, leading to higher yields of the ether product. masterorganicchemistry.com |

Direct Halogenation Strategies

A key method for introducing the bromomethyl group is through the selective bromination of a methyl group adjacent to the ether functionality. This is typically achieved via radical bromination. Another classical approach is the bromination of the precursor alcohol, 2-ethyl-1-butanol, using standard brominating agents. Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

Common Brominating Agents for Alcohols

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Typically performed at low temperatures (e.g., 0 °C) in a non-protic solvent like diethyl ether. | SN2 |

| Hydrobromic Acid (HBr) | Requires heating with concentrated aqueous HBr, often with a phase-transfer catalyst or co-solvent. | SN2 |

| N-Bromosuccinimide (NBS) | Used with a radical initiator (e.g., AIBN or light) for allylic or benzylic bromination, or for brominating α-carbons of ethers. rsc.orgacs.org | Radical Chain Reaction |

Emerging Synthetic Routes

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally friendly processes. For the synthesis of this compound and related structures, these include one-pot procedures and photocatalytic methods.

Industrially viable methods may involve a one-pot synthesis that combines alkylation, reduction, and bromination steps to produce the final product with high purity, making it suitable for large-scale production. Such processes are highly advantageous as they reduce the need for intermediate purification steps, saving time, solvents, and resources.

Furthermore, green, light-induced radical bromination methods are an emerging alternative. Visible-light photoredox catalysis can be used for the halogenation of alcohols or the functionalization of C-H bonds in ethers. mdpi.comorganic-chemistry.org For instance, using a photocatalyst like Eosin Y or an iron(III) complex can initiate a radical chain process under mild conditions, using visible light as the energy source. mdpi.comorganic-chemistry.org These methods can offer high selectivity for the bromination of specific C-H bonds, such as those alpha to an ether oxygen, providing a modern pathway to the target compound. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts. Key variables include the choice of solvent, base, temperature, and reagent stoichiometry.

In the Williamson ether synthesis step, the choice of solvent and base is paramount. numberanalytics.com Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generally leads to higher yields compared to using weaker bases in protic solvents. masterorganicchemistry.comnumberanalytics.com Microwave-assisted synthesis has also been shown to accelerate reaction rates and improve yields for Williamson ether syntheses. acs.org

For the bromination step, selectivity is the primary concern. When brominating an alcohol, controlling the temperature and reaction time is crucial to prevent side reactions. In radical bromination of an ether, the concentration of the radical initiator and the bromine source (e.g., NBS) must be carefully controlled to achieve selective monobromination at the desired position. For challenging substrates, factors such as reagent concentration and even stirring rate can become critical for achieving high selectivity and yield. beilstein-journals.org The development of catalytic enantioselective halogenation reactions highlights the level of control that can be achieved, where factors like catalyst loading and the presence of additives can significantly impact the reaction's outcome. wisc.edu

Reactivity and Reaction Pathways of 2 Bromomethyl 1 Ethoxybutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an atom. In the case of 2-(bromomethyl)-1-ethoxybutane, the bromine atom serves as the leaving group, and the carbon atom to which it is attached is the electrophilic center. The reaction pathway, whether it proceeds via an SN1 or SN2 mechanism, is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the stability of the leaving group.

SN1 Mechanism: Unimolecular Nucleophilic Substitution

The SN1 reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org The second step is the rapid attack of the nucleophile on the carbocation. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, making it a "unimolecular" reaction. masterorganicchemistry.com

For this compound, the SN1 pathway is generally not favored because it is a primary alkyl halide, and primary carbocations are highly unstable. quora.com

The feasibility of an SN1 reaction is directly linked to the stability of the carbocation intermediate formed in the rate-determining step. lumenlearning.com Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon atom (tertiary > secondary > primary > methyl). askfilo.com This is due to the electron-donating inductive effect and hyperconjugation of the alkyl groups, which help to delocalize the positive charge. chemistrysteps.com

The carbocation that would be formed from this compound is a primary carbocation, which is very unstable and energetically unfavorable to form. quora.com Therefore, SN1 reactions are highly unlikely for this compound under normal conditions. masterorganicchemistry.com

| Carbocation Type | Relative Stability | Reasoning |

|---|---|---|

| Tertiary (3°) | Most Stable | Stabilized by three electron-donating alkyl groups. askfilo.com |

| Secondary (2°) | More Stable | Stabilized by two electron-donating alkyl groups. askfilo.com |

| Primary (1°) | Less Stable | Stabilized by only one electron-donating alkyl group. askfilo.com |

| Methyl | Least Stable | No stabilizing alkyl groups. libretexts.org |

In contrast to SN2 reactions, SN1 reactions are favored by polar protic solvents. libretexts.orgquora.com These solvents can stabilize both the carbocation intermediate and the leaving group through solvation. libretexts.org The highly polarized nature of protic solvents helps to lower the energy of the transition state leading to the carbocation, thereby increasing the rate of the reaction. libretexts.orglibretexts.org The nucleophile's strength is less critical in SN1 reactions because it is not involved in the rate-determining step. libretexts.orgreddit.com

| Solvent Type | Effect on Carbocation Intermediate | Impact on SN1 Rate | Examples |

|---|---|---|---|

| Polar Protic | Effectively solvates and stabilizes the carbocation and the leaving group. libretexts.org | Increases | Water (H₂O), Methanol (CH₃OH), Formic Acid (HCOOH) libretexts.org |

| Polar Aprotic | Less effective at stabilizing the carbocation intermediate. libretexts.org | Decreases | Acetone ((CH₃)₂CO), Dimethyl sulfoxide (B87167) (DMSO) |

| Nonpolar | Does not stabilize the charged intermediates. quora.com | Very Slow/No Reaction | Hexane (C₆H₁₄), Benzene (C₆H₆) |

Competitive SN1 vs. SN2 Pathways

Nucleophilic substitution reactions of this compound can theoretically proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The competition between these pathways is influenced by the substrate structure, the nature of the nucleophile, the solvent, and the temperature.

For this compound, the SN2 pathway is strongly favored. SN2 reactions are characteristic of primary alkyl halides due to the relatively low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile libretexts.orglibretexts.org. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon bearing the bromine atom at the same time as the bromide ion departs. This leads to an inversion of stereochemistry if the carbon were chiral.

The SN1 pathway, in contrast, involves the formation of a carbocation intermediate. Primary carbocations are highly unstable and their formation is energetically unfavorable masterorganicchemistry.comyoutube.com. Therefore, this compound is highly unlikely to undergo an SN1 reaction under typical conditions. The presence of the electron-withdrawing ethoxy group further destabilizes any potential positive charge on the adjacent carbon, making the primary carbocation even less likely to form.

| Factor | Influence on this compound | Favored Pathway |

| Substrate | Primary alkyl halide | SN2 |

| Carbocation Stability | Primary carbocation is highly unstable | SN2 |

| Steric Hindrance | Relatively unhindered for backside attack | SN2 |

| Nucleophile Strength | Strong nucleophiles favor SN2 | SN2 |

| Solvent | Polar aprotic solvents favor SN2 | SN2 |

Specific Nucleophiles and Resulting Functional Group Transformations

The reaction of this compound with various nucleophiles via the SN2 mechanism allows for the synthesis of a diverse range of compounds.

When this compound is treated with an alcohol in the presence of a base, an ether is formed. This reaction, a variation of the Williamson ether synthesis, proceeds through an SN2 mechanism libretexts.orgyoutube.comlibretexts.orgtransformationtutoring.com. The alcohol is first deprotonated by a base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then attacks the primary carbon of this compound, displacing the bromide ion.

For example, the reaction with ethanol (B145695) in the presence of a base would yield 1-ethoxy-2-(ethoxymethyl)butane.

Reaction: CH₃CH₂CH(CH₂Br)OCH₂CH₃ + CH₃CH₂O⁻ → CH₃CH₂CH(CH₂OCH₂CH₃)OCH₂CH₃ + Br⁻

| Nucleophile (Alcohol) | Base | Product | Reaction Type |

| Methanol | NaH | 1-Ethoxy-2-(methoxymethyl)butane | SN2 |

| Ethanol | NaH | 1-Ethoxy-2-(ethoxymethyl)butane | SN2 |

| Isopropanol | NaH | 1-Ethoxy-2-(isopropoxymethyl)butane | SN2 |

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of amines. This amination reaction typically proceeds via an SN2 pathway nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide.

A common issue with this method is overalkylation, where the initially formed amine can act as a nucleophile and react with another molecule of the alkyl halide libretexts.org. To achieve monoalkylation, a large excess of the amine is often used.

Reaction with excess ammonia: CH₃CH₂CH(CH₂Br)OCH₂CH₃ + NH₃ (excess) → CH₃CH₂CH(CH₂NH₂)OCH₂CH₃ + NH₄Br

| Nucleophile (Amine) | Product (Primary Amine) | Potential Side Products |

| Ammonia (NH₃) | 2-(Aminomethyl)-1-ethoxybutane | Dialkylated and trialkylated amines |

| Methylamine (CH₃NH₂) | 1-Ethoxy-N-methyl-2-butanamine | - |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-1-ethoxy-2-butanamine | - |

The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, results in the formation of a nitrile. This reaction is a classic example of an SN2 displacement and is a valuable method for extending a carbon chain by one carbon atom libretexts.orgyoutube.comchemguide.co.uklibretexts.orgorganic-chemistry.orgchemistrystudent.com. The cyanide ion (CN⁻) is an excellent nucleophile and readily attacks the primary alkyl bromide.

Reaction: CH₃CH₂CH(CH₂Br)OCH₂CH₃ + CN⁻ → CH₃CH₂CH(CH₂CN)OCH₂CH₃ + Br⁻

The resulting nitrile, 3-(ethoxymethyl)pentanenitrile, can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

| Reagent | Solvent | Product | Key Feature |

| NaCN | Ethanol/Water | 3-(Ethoxymethyl)pentanenitrile | Carbon chain extension |

| KCN | DMSO | 3-(Ethoxymethyl)pentanenitrile | Carbon chain extension |

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene.

E2 Mechanism: Bimolecular Elimination

The bimolecular elimination (E2) mechanism is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, while simultaneously the leaving group departs and a double bond is formed wikipedia.orgpressbooks.pub. For an E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation.

In this compound, the beta-hydrogens are on the carbon of the ethyl group and the carbon at the 2-position of the butane (B89635) chain. Abstraction of a proton from the adjacent CH group by a strong base, such as potassium tert-butoxide, would lead to the formation of 2-ethyl-1-butene.

Reaction: CH₃CH₂CH(CH₂Br)OCH₂CH₃ + (CH₃)₃CO⁻K⁺ → CH₂=C(CH₂CH₃)OCH₂CH₃ + (CH₃)₃COH + KBr

Due to the primary nature of the alkyl halide, the E2 reaction will compete with the SN2 reaction. To favor elimination, a strong, bulky base and higher temperatures are typically employed ck12.org. A bulky base, like tert-butoxide, is more likely to act as a base and abstract a proton rather than act as a nucleophile and attack the sterically shielded carbon atom ck12.org.

| Base | Product | Favored Condition |

| Potassium tert-butoxide | 2-Ethyl-1-butene | High Temperature |

| Sodium ethoxide | Mixture of SN2 and E2 products | - |

E1 Mechanism: Unimolecular Elimination

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. pharmaguideline.comlibretexts.org This is followed by a rapid deprotonation of a β-hydrogen by a weak base to form the alkene. lumenlearning.com

For this compound, the initial step of an E1 reaction would involve the formation of a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable. libretexts.orglibretexts.orgucalgary.ca Therefore, the E1 pathway is generally disfavored for primary alkyl halides. lumenlearning.com

However, if a primary carbocation were to form, it would be highly susceptible to rearrangement to a more stable carbocation. libretexts.orgkhanacademy.orgyoutube.com In this specific case, a 1,2-hydride shift from the adjacent β-carbon would result in the formation of a more stable tertiary carbocation.

Step 1: Formation of Primary Carbocation (Unfavorable) CH₃CH₂CH(CH₂OEt)CH₂Br → CH₃CH₂CH(CH₂OEt)CH₂⁺ + Br⁻

Step 2: 1,2-Hydride Shift (Rearrangement) CH₃CH₂CH(CH₂OEt)CH₂⁺ → CH₃CH₂C⁺(CH₂OEt)CH₃

Step 3: Deprotonation The rearranged tertiary carbocation can then be deprotonated by a weak base (like the solvent) to form multiple alkene products, with the most stable, highly substituted alkene being the major product according to Zaitsev's rule.

Both E1 and SN1 reactions proceed through a common carbocation intermediate, and therefore, they are always in competition. youtube.comquora.comchemistrysteps.com The outcome of the reaction depends on whether the intermediate reacts with a base (E1) or a nucleophile (SN1).

For this compound, both pathways are highly unlikely due to the instability of the requisite primary carbocation. libretexts.org In a hypothetical scenario where the carbocation does form and rearrange, the reaction conditions would determine the product ratio.

Nucleophilic Conditions : Weakly basic, good nucleophiles would favor the SN1 pathway.

Basic Conditions : Non-nucleophilic, weak bases would favor the E1 pathway.

Temperature : Higher temperatures generally favor elimination (E1) over substitution (SN1) because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. chemistrysteps.com

| Factor | Condition Favoring SN1 | Condition Favoring E1 |

|---|---|---|

| Reagent | Weakly basic, good nucleophile | Weakly basic, poor nucleophile |

| Temperature | Lower temperatures | Higher temperatures |

E1cB Mechanism: Unimolecular Elimination via Conjugate Base

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination reaction that occurs under basic conditions. masterorganicchemistry.com It involves the initial deprotonation of a β-hydrogen to form a carbanion (the conjugate base of the substrate), followed by the departure of the leaving group in the second step. wikipedia.orgallen.in

This mechanism has specific requirements:

An acidic β-hydrogen, typically made acidic by an adjacent electron-withdrawing group (like a carbonyl or nitro group). masterorganicchemistry.comallen.in

A poor leaving group. wikipedia.orgyoutube.com

This compound does not meet the criteria for an E1cB reaction. The β-hydrogen is not significantly acidic as there are no strong electron-withdrawing groups to stabilize the resulting carbanion. wikipedia.org Furthermore, the bromide ion (Br⁻) is a good leaving group, which favors E1 or E2 mechanisms over E1cB. wikipedia.org Therefore, the E1cB pathway is not a plausible mechanism for the elimination reaction of this compound.

Competition Between Substitution and Elimination Reactions

Nucleophilic substitution and base-induced elimination are competing reaction pathways for alkyl halides. The structure of the substrate, the nature of the nucleophile or base, and the reaction conditions determine the predominant pathway. For this compound, which is a primary (1°) alkyl halide, certain patterns of reactivity are expected.

Primary substrates are highly susceptible to S_N2 reactions due to minimal steric hindrance at the electrophilic carbon atom. ucr.eduworktribe.com Conversely, the formation of a primary carbocation is highly unstable, making S_N1 and E1 pathways unlikely and generally not observed. ucr.edufiveable.me The main competition for the S_N2 pathway in a primary halide is the E2 reaction, which becomes significant with the use of strong, sterically hindered bases. acs.orglibretexts.org

The key factors influencing the reaction pathway for this compound are:

Substrate Structure: As a primary alkyl halide, the carbon atom bonded to the bromine is easily accessible to nucleophiles, strongly favoring the S_N2 mechanism. worktribe.com However, the presence of substituents on the adjacent carbon (β-carbon) can slightly slow the S_N2 reaction rate. researchgate.netorganicchemistrydata.org

Nucleophile/Base Strength and Steric Hindrance: A strong nucleophile that is a weak base (e.g., CN⁻, I⁻) will favor the S_N2 reaction. youtube.com A strong, non-bulky base (e.g., sodium ethoxide, EtO⁻) will still primarily yield the S_N2 product, but a small amount of the E2 elimination product may be formed. acs.org When a strong, sterically bulky base, such as potassium tert-butoxide (t-BuOK), is used, the E2 pathway is favored. ucla.edunih.gov The large size of the base makes it difficult to approach the electrophilic carbon for an S_N2 attack, so it preferentially removes a proton from the less-hindered β-carbon, leading to elimination. nih.gov

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

The potential outcomes are summarized in the table below.

| Reagent/Conditions | Dominant Pathway | Major Product | Minor Product(s) |

|---|---|---|---|

| NaCN in DMSO | S_N2 | 3-(Ethoxymethyl)pentanenitrile | None |

| CH₃SNa in EtOH | S_N2 | 1-Ethoxy-2-(methylthiomethyl)butane | None |

| NaOCH₂CH₃ in CH₃CH₂OH | S_N2 | 1-Ethoxy-2-(ethoxymethyl)butane | 3-(Ethoxymethyl)-1-pentene (E2 product) |

| KOC(CH₃)₃ in (CH₃)₃COH | E2 | 3-(Ethoxymethyl)-1-pentene | 1-tert-Butoxy-2-(ethoxymethyl)butane (S_N2 product) |

Radical Reactions and Electron Transfer Processes

Beyond polar reactions, the carbon-bromine bond in this compound can undergo cleavage through radical mechanisms, typically initiated by single electron transfer (SET). nih.gov These processes involve the transfer of an electron to the alkyl halide, leading to the formation of a transient radical anion that subsequently fragments. nih.gov

The general process for a bromoalkane (R-Br) is:

Single Electron Transfer (SET): An electron is donated from a reducing agent (a metal, an electrode, or a photocatalyst) to the alkyl halide. R-Br + e⁻ → [R-Br]•⁻ (Radical anion intermediate)

Dissociation: The radical anion is unstable and rapidly cleaves the weak C-Br bond. [R-Br]•⁻ → R• + Br⁻ (Alkyl radical and bromide ion)

The resulting alkyl radical (R•) is a highly reactive intermediate that can undergo various subsequent reactions, such as hydrogen atom abstraction or coupling. ucr.edu

Generation and Reactivity of Ketyl Radicals (as observed in similar compounds)

The formation of ketyl radicals (or ketyls) is a characteristic reaction of carbonyl compounds (ketones and aldehydes) upon single-electron reduction and is not a direct reaction pathway for alkyl halides like this compound. A ketyl radical is the radical anion of a carbonyl group, with the unpaired electron and negative charge formally located on the oxygen atom.

The generation of an alkyl radical from this compound, as described above, proceeds via the cleavage of the C-Br bond. nih.gov This forms a carbon-centered radical, which is fundamentally different from an oxygen-centered ketyl radical. Therefore, the direct generation of a ketyl radical from this compound is not an applicable reaction pathway.

Photochemical and Electrochemical Reductions

The C-Br bond can be cleaved using photochemical or electrochemical methods, both of which rely on electron transfer processes.

Photochemical Reduction: This method uses light to promote the reduction of the alkyl halide. The reaction can be initiated by a photocatalyst or through the formation of an electron donor-acceptor (EDA) complex between the alkyl halide and an electron-donating molecule. acs.org Upon absorption of light, an electron is transferred, leading to the formation of the radical anion and subsequent C-Br bond cleavage. worktribe.comresearchgate.net These reactions are often performed under mild conditions.

Electrochemical Reduction: In this process, an electron is transferred directly from an electrode (cathode) to the substrate. The electrochemical reduction of bromoalkanes typically occurs via a stepwise mechanism where the first step is a single electron transfer to form the radical anion intermediate. nih.gov This intermediate then dissociates to form the alkyl radical and bromide anion. core.ac.uk The potential at which this reduction occurs can be measured by techniques like cyclic voltammetry.

Reduction Reactions of the Carbon-Bromine Bond

The carbon-bromine bond is susceptible to reduction by various reagents, replacing the bromine atom with a hydrogen atom. This transformation is a fundamental process in organic synthesis.

Reduction with Metal Hydrides: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), can reduce alkyl halides to alkanes. chem-station.com The reaction proceeds via an S_N2 mechanism, where the hydride ion (H⁻) acts as the nucleophile, displacing the bromide ion. pharmaguideline.com Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of alkyl halides. pharmaguideline.com

Dissolving Metal Reductions: This method involves the use of an alkali metal, such as sodium or lithium, dissolved in a solvent like liquid ammonia. fiveable.meucla.edu The metal dissolves to produce solvated electrons, which are powerful reducing agents. organicchemistrydata.org The mechanism involves the stepwise single electron transfer to the alkyl halide, leading to the formation of an alkyl radical, which is then further reduced to a carbanion and subsequently protonated by a proton source (like an alcohol added to the mixture) to yield the alkane. organicchemistrydata.orgyoutube.com

The primary pathways for the reduction of the C-Br bond are summarized in the table below.

| Method | Reagent(s) | Key Intermediate(s) | Mechanism Type |

|---|---|---|---|

| Metal Hydride Reduction | LiAlH₄ | S_N2 Transition State | Nucleophilic Substitution (S_N2) |

| Dissolving Metal Reduction | Na / NH₃(l), EtOH | Radical anion, Alkyl radical, Carbanion | Single Electron Transfer (SET) |

| Electrochemical Reduction | Cathode (e⁻ source) | Radical anion, Alkyl radical | Single Electron Transfer (SET) |

| Photochemical Reduction | Photocatalyst or EDA complex, hν | Radical anion, Alkyl radical | Photoinduced Electron Transfer |

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 1 Ethoxybutane

Elucidation of Reaction Intermediates

Carbocation Characterization

In potential solvolysis or substitution reactions of 2-(Bromomethyl)-1-ethoxybutane, the formation of a primary carbocation, the 1-ethoxy-2-butylmethyl cation, could be postulated. However, primary carbocations are generally unstable. It is plausible that a rapid rearrangement to a more stable secondary or tertiary carbocation via a hydride or alkyl shift would occur. Characterization of such fleeting intermediates would necessitate advanced spectroscopic techniques, such as NMR spectroscopy at very low temperatures (cryogenic NMR), or trapping experiments where the intermediate is intercepted by a reagent to form a stable product. Computational studies could also provide insights into the structure and stability of any potential carbocationic intermediates.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction kinetics. For reactions of this compound, the structure of the transition state would depend on the specific reaction type. For example, in a bimolecular nucleophilic substitution (SN2) reaction, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. In contrast, a unimolecular (SN1 or E1) pathway would proceed through a carbocation intermediate, with the transition state for the rate-determining step being the formation of this carbocation. Experimental techniques like kinetic isotope effect studies and computational modeling are primary tools for probing the nature of transition states.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive representation of the energy of a chemical system as a function of its geometry. For reactions of this compound, mapping the PES would allow for the visualization of the entire reaction pathway, including reactants, products, intermediates, and transition states. This is primarily a computational endeavor, employing quantum mechanical calculations to determine the energies of various molecular configurations. A detailed PES would reveal the lowest energy pathway and could uncover alternative, competing reaction channels.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants. For a reaction involving this compound and a nucleophile, for instance, the rate law could be determined by systematically varying the concentrations of the substrate and the nucleophile and observing the effect on the reaction rate. A rate law that is first order in both reactants would suggest an SN2 mechanism, while a rate law that is only dependent on the concentration of this compound would be indicative of an SN1 or E1 pathway.

Table 1: Hypothetical Rate Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table to illustrate the principles of kinetic studies. No actual experimental data for this compound was found.

Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for elucidating the structure of the transition state. This technique involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For example, in an elimination reaction of this compound, deuterating the hydrogen atom on the beta-carbon could result in a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step (as in an E2 mechanism). The magnitude of the KIE can provide detailed information about the symmetry of the transition state.

Computational Chemistry Approaches to Mechanism Elucidation

In the absence of extensive experimental data, computational chemistry serves as an invaluable tool for predicting and understanding reaction mechanisms. Using methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the reactions of this compound. These calculations can be used to:

Determine the geometries and energies of reactants, products, intermediates, and transition states.

Calculate reaction energy profiles and activation barriers, providing insights into reaction kinetics.

Simulate vibrational frequencies to predict infrared spectra and to calculate zero-point energies for KIE studies.

Investigate the influence of solvent on the reaction mechanism.

Computational studies can provide a detailed, atomistic view of the reaction pathway and can be used to distinguish between competing mechanistic possibilities.

Density Functional Theory (DFT) Calculations

Comprehensive searches of scientific literature and computational chemistry databases have not yielded specific Density Functional Theory (DFT) studies focused on the reaction mechanisms of this compound. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, reaction energies, and transition state structures. nih.govaps.org

In a typical DFT study for a reaction involving an alkyl halide like this compound, researchers would theoretically model the potential energy surface of the reaction. This would involve calculating the energies of the reactants, products, and any intermediates or transition states. The choice of the functional and basis set is crucial for the accuracy of these calculations. aps.org For instance, functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) are commonly employed for organic reactions. researchgate.net

Such a study would aim to elucidate the reaction pathway, for example, whether a substitution reaction proceeds via an SN1 or SN2 mechanism. By calculating the activation energies for each pathway, researchers could predict the favored mechanism under specific conditions. The table below illustrates the kind of data that would be generated from such a hypothetical DFT study.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| SN1 Transition State | +25.0 |

| SN1 Intermediate | +15.0 |

| SN2 Transition State | +20.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies on this compound were found.

Molecular Dynamics Simulations

Similarly, a thorough review of existing research reveals no specific molecular dynamics (MD) simulations have been published concerning this compound. MD simulation is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com It allows researchers to observe the time evolution of a system at the atomic level, providing insights into conformational changes, solvent effects, and the dynamics of chemical reactions. mdpi.com

In the context of this compound, MD simulations could be employed to study its behavior in different solvents. For example, simulations could model the solvation shell around the molecule and how solvent molecules interact with the bromine and ethoxy groups. This information is valuable for understanding how the solvent might influence reaction rates and mechanisms. The choice of force field is a critical parameter in MD simulations, as it defines the potential energy of the system.

A hypothetical MD simulation could investigate the conformational preferences of this compound in a polar versus a nonpolar solvent. The simulation would track the dihedral angles of the molecule over time to determine the most stable conformations. The results could be presented in a table summarizing the population of different conformers.

Table 2: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Conformer | Solvent | Population (%) |

|---|---|---|

| Anti | Hexane | 65 |

| Gauche | Water | 55 |

| Anti | Water | 45 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific MD simulation studies on this compound were found.

Stereochemical Considerations in Reactions of 2 Bromomethyl 1 Ethoxybutane

Stereoisomerism and Chirality of the Compound

2-(Bromomethyl)-1-ethoxybutane is a chiral molecule. Chirality arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituent groups. In the case of this compound, the second carbon atom (C2) of the butane (B89635) chain is the chiral center.

The four distinct groups attached to this stereocenter are:

An ethyl group (-CH₂CH₃)

A bromomethyl group (-CH₂Br)

An ethoxymethyl group (-CH₂OCH₂CH₃)

A hydrogen atom (-H)

Due to this chirality, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-(bromomethyl)-1-ethoxybutane and (S)-2-(bromomethyl)-1-ethoxybutane based on the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light (optical activity) and their reactions with other chiral molecules.

| Priority | Group | Reasoning |

|---|---|---|

| 1 (Highest) | -CH₂Br | The atom attached to the chiral center is carbon, which is bonded to bromine (higher atomic number). |

| 2 | -CH₂OCH₂CH₃ | The atom attached to the chiral center is carbon, which is bonded to oxygen. |

| 3 | -CH₂CH₃ | The atom attached to the chiral center is carbon, which is bonded to another carbon. |

| 4 (Lowest) | -H | Hydrogen has the lowest atomic number. |

Stereospecificity and Stereoselectivity in Substitution Reactions

The stereochemical outcome of nucleophilic substitution reactions of this compound is highly dependent on the reaction mechanism, which can be either S_N2 (bimolecular nucleophilic substitution) or S_N1 (unimolecular nucleophilic substitution).

S_N2 reactions are stereospecific, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. libretexts.orglibretexts.org These reactions proceed through a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comkhanacademy.org This backside attack leads to an inversion of the configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com

For example, if the (R)-enantiomer of this compound undergoes an S_N2 reaction with a nucleophile, the product will be the (S)-enantiomer. ntu.edu.sg Conversely, the (S)-enantiomer will yield the (R)-product. libretexts.org This results in a complete inversion of stereochemistry. jove.com

| Starting Material | Nucleophile (Nu⁻) | Product | Stereochemical Outcome |

|---|---|---|---|

| (R)-2-(Bromomethyl)-1-ethoxybutane | CN⁻ | (S)-3-(ethoxymethyl)pentanenitrile | Complete Inversion |

| (S)-2-(Bromomethyl)-1-ethoxybutane | CN⁻ | (R)-3-(ethoxymethyl)pentanenitrile | Complete Inversion |

S_N1 reactions are not stereospecific and proceed through a two-step mechanism. jove.comchemicalnote.com The first and rate-determining step is the departure of the leaving group to form a planar, sp²-hybridized carbocation intermediate. chemistrysteps.commasterorganicchemistry.com In the second step, the nucleophile can attack this planar intermediate from either face with equal probability. jove.comlibretexts.org

Attack from the front side (the same side as the departing leaving group) leads to a product with the same configuration as the starting material (retention of configuration). jove.com Attack from the back side results in a product with the opposite configuration (inversion of configuration). jove.com Consequently, an S_N1 reaction starting with a single enantiomer of this compound would be expected to produce a racemic mixture, which is a 50:50 mixture of both enantiomers. chemicalnote.comlibretexts.org

However, complete racemization is not always observed. Often, there is a slight excess of the inversion product. stackexchange.comquora.com This is attributed to the formation of an "ion pair" where the departing leaving group temporarily shields the front face of the carbocation, making the backside more accessible to the incoming nucleophile. libretexts.orgstackexchange.com

| Starting Material | Nucleophile (Nu⁻) | Product Distribution | Overall Stereochemical Outcome |

|---|---|---|---|

| (R)-2-(Bromomethyl)-1-ethoxybutane | H₂O | ~50-60% (S)-product, ~40-50% (R)-product | Partial Racemization with excess Inversion |

| (S)-2-(Bromomethyl)-1-ethoxybutane | H₂O | ~50-60% (R)-product, ~40-50% (S)-product | Partial Racemization with excess Inversion |

Stereochemical Control in Elimination Reactions

Elimination reactions of this compound, particularly the E2 (bimolecular elimination) mechanism, are also under strict stereochemical control. The geometry of the transition state dictates which stereoisomeric alkene is formed.

The E2 reaction is a concerted, one-step process that requires a specific spatial arrangement of the proton being removed and the leaving group. study.com The most favorable arrangement is an anti-periplanar geometry, where the proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). jove.comlibretexts.org This alignment allows for optimal overlap of the developing p-orbitals to form the new pi bond.

For this compound, the conformation of the molecule will determine which β-hydrogen can align in an anti-periplanar fashion with the bromine atom. This stereochemical requirement means that the E2 elimination is highly stereospecific. The specific diastereomer of the starting material will determine the E/Z configuration of the resulting alkene product. libretexts.orgyoutube.com

| Reactant Conformation | Stereochemical Arrangement | Major Alkene Product |

|---|---|---|

| Conformer leading to anti-periplanar H and Br | Anti-Elimination | Specific E or Z-alkene |

While anti-elimination is strongly preferred due to its lower energy staggered transition state, syn-elimination is also possible, although generally less common. youtube.com Syn-elimination involves the removal of a proton and a leaving group from the same side of the carbon-carbon bond (a dihedral angle of 0°). youtube.com This pathway proceeds through a higher energy, eclipsed transition state. mgscience.ac.in

Syn-elimination may become significant in rigid molecular systems where an anti-periplanar arrangement is not possible. libretexts.org For a flexible molecule like this compound, syn-elimination would be a minor pathway under typical E2 conditions.

| Reactant Conformation | Stereochemical Arrangement | Minor Alkene Product |

|---|---|---|

| Conformer leading to syn-periplanar H and Br | Syn-Elimination | Alkene with opposite stereochemistry to the anti-product |

Asymmetric Synthesis Strategies Utilizing this compound

Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer or diastereomer over the others. In the context of an achiral molecule like this compound, any reaction that introduces a new stereocenter at the carbon bearing the bromomethyl group, or at the bromomethyl group itself, would necessitate stereochemical control to yield an enantiomerically enriched product. The development of such strategies is crucial for the synthesis of complex chiral molecules where specific stereoisomers are required for their desired biological or material properties. Given that the starting material is prochiral, both substrate-controlled and reagent-controlled asymmetric transformations can be envisioned.

The primary approaches for inducing chirality in reactions involving substrates like this compound fall into two main categories: the use of chiral auxiliaries and the application of chiral catalysts. wikipedia.org Both strategies rely on introducing a source of chirality into the reaction environment to influence the stereochemical outcome of the product-forming step.

Chiral Auxiliaries and Catalysts

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a non-chiral substrate. wikipedia.org This transforms the achiral starting material into a chiral molecule, allowing for subsequent diastereoselective reactions. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

In a hypothetical application to this compound, the first step would be to convert the alkyl bromide into a more reactive intermediate, such as a Grignard reagent, which can then be coupled to a molecule containing a chiral auxiliary. libretexts.orgmasterorganicchemistry.com For instance, the Grignard reagent of this compound could be reacted with a chiral oxazolidinone-based electrophile. The subsequent reaction, for example, an alkylation at the α-position, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, the removal of the auxiliary would furnish the chiral product.

The effectiveness of a chiral auxiliary is determined by its ability to direct the stereochemical course of the reaction, its ease of attachment and removal, and the potential for its recovery and reuse. Common examples of chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. wikipedia.org

Hypothetical Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (R)-4-phenyl-2-oxazolidinone | Methyl Iodide | 95:5 |

| (S)-4-benzyl-2-oxazolidinone | Ethyl Iodide | 92:8 |

| (1R,2S)-(-)-Norephedrine | Benzyl Bromide | 88:12 |

Chiral Catalysts

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For a substrate like this compound, a chiral catalyst could be employed in a variety of transformations, including nucleophilic substitution or cross-coupling reactions. rsc.org

For example, a transition-metal-catalyzed cross-coupling reaction between this compound and a suitable nucleophile could be rendered asymmetric by using a chiral ligand complexed to the metal center. nih.gov The chiral ligand creates a chiral environment around the metal, influencing the stereoselectivity of the bond-forming step. A wide array of chiral ligands, such as those based on BINAP, PHOX, or Salen, have been developed for various catalytic asymmetric transformations.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. The development of new catalytic systems continues to be an active area of research, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol.

Hypothetical Enantioselective Cross-Coupling Reaction with a Chiral Catalyst

| Chiral Ligand | Metal Catalyst | Nucleophile | Enantiomeric Excess (e.e.) |

| (R)-BINAP | Palladium(0) | Phenylboronic acid | 92% |

| (S,S)-Chiraphos | Nickel(II) | Methylzinc chloride | 88% |

| (R,R)-Jacobsen's catalyst | Chromium(III) | Sodium azide (B81097) | 95% |

Applications of 2 Bromomethyl 1 Ethoxybutane As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The primary bromide in 2-(Bromomethyl)-1-ethoxybutane is highly susceptible to nucleophilic attack, making it a cornerstone for synthesizing a range of more complex organic structures.

One of the most fundamental applications of primary alkyl halides is in the synthesis of ethers via the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution of the halide by an alkoxide ion. researchgate.net Since this compound is a primary alkyl halide, it readily undergoes an S(_N)2 reaction with various alkoxides, leading to the formation of new, more complex ethers with minimal competing elimination reactions. ethernet.edu.etvt.edu

The general reaction involves treating an alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then displaces the bromide from this compound. vt.edu This method is highly efficient for producing asymmetrical ethers. researchgate.net

| Alkoxide Reactant | Product Formed | Reaction Type |

|---|---|---|

| Sodium methoxide (B1231860) (CH₃ONa) | 1-Ethoxy-2-(methoxymethyl)butane | Williamson Ether Synthesis (Sₙ2) |

| Sodium ethoxide (CH₃CH₂ONa) | 1-Ethoxy-2-(ethoxymethyl)butane | Williamson Ether Synthesis (Sₙ2) |

| Sodium phenoxide (C₆H₅ONa) | 1-Ethoxy-2-(phenoxymethyl)butane | Williamson Ether Synthesis (Sₙ2) |

| Sodium tert-butoxide ((CH₃)₃CONa) | 1-Ethoxy-2-(tert-butoxymethyl)butane | Williamson Ether Synthesis (Sₙ2) |

The alkylation of ammonia (B1221849) and amines with alkyl halides is a direct method for forming carbon-nitrogen bonds. jetir.org this compound can react with ammonia, primary, or secondary amines in S(_N)2 reactions to yield primary, secondary, and tertiary amines, respectively. tdl.org

A significant challenge in this method is the potential for overalkylation. The amine product of the initial reaction is often nucleophilic enough to react with another molecule of the alkyl halide, leading to a mixture of products. jetir.orgtdl.org For instance, reacting this compound with ammonia can produce not only the primary amine but also the secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. researchgate.netnih.gov Using a large excess of ammonia can favor the formation of the primary amine. nih.gov

For a cleaner synthesis of the primary amine, the Gabriel synthesis or the azide (B81097) synthesis are preferred alternatives. tdl.org The azide synthesis involves an S(_N)2 reaction with sodium azide to form an alkyl azide, which is then reduced (e.g., with LiAlH(_4)) to the primary amine. researchgate.net This two-step process avoids overalkylation because the intermediate alkyl azide is not nucleophilic. tdl.org

| Nitrogen Nucleophile | Initial Product | Potential Overalkylation Products |

|---|---|---|

| Ammonia (NH₃) | (1-Ethoxybutan-2-yl)methanamine (Primary Amine) | Di- and Tri-substituted amines, Quaternary salt |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-(1-ethoxybutan-2-yl)methanamine (Secondary Amine) | Tri-substituted amine, Quaternary salt |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-(1-ethoxybutan-2-yl)methanamine (Tertiary Amine) | Quaternary ammonium salt |

| Sodium Azide (NaN₃) | 2-(Azidomethyl)-1-ethoxybutane | None (product is non-nucleophilic) |

Alkene Formation While primary alkyl halides favor substitution, they can undergo elimination to form alkenes under specific conditions. The relevant mechanism is the bimolecular elimination (E2) reaction, which requires a strong base. cam.ac.uknih.gov To promote elimination over the competing S(_N)2 substitution for a primary substrate like this compound, a sterically hindered, strong base is necessary. youtube.com Potassium tert-butoxide (KOBu) is a common choice for this purpose.

The base abstracts a proton from the carbon adjacent (beta-position) to the carbon bearing the bromine, leading to the simultaneous expulsion of the bromide leaving group and the formation of a double bond. cam.ac.uk In the case of this compound, this reaction yields 2-ethoxymethyl-1-butene.

Formation of Cyclic Structures this compound can also be employed in the synthesis of heterocyclic compounds by reacting with molecules containing two nucleophilic sites (dinucleophiles). For example, reaction with a diol, such as ethylene (B1197577) glycol, under Williamson ether synthesis conditions can lead to the formation of a cyclic ether, specifically a crown ether derivative if the reaction is designed appropriately. researchgate.net Similarly, reacting it with a diamine could form a cyclic diamine. This process, known as macrocyclization, involves the formation of large rings and is a key strategy in supramolecular chemistry. researchgate.net

Role in Modular Synthesis

Modular synthesis relies on the use of well-defined molecular building blocks that can be assembled into larger, more complex structures. tulane.edu this compound is an archetypal building block because it possesses a single, highly reactive site (the C-Br bond) on an otherwise stable and inert scaffold. This allows chemists to introduce the "2-ethoxymethylbutyl" moiety into a target molecule with high predictability and control. The ether linkage within the block provides flexibility and can influence the solubility of the final product, while the bromo-functionalization serves as the chemical "handle" for connecting it to other molecular components.

Development of Novel Functional Materials

The reactivity of the carbon-bromine bond makes this compound a potential monomer for the synthesis of functional polymers. For instance, in polycondensation reactions, it could react with a dinucleophile such as a bisphenol. This type of reaction would lead to the formation of a polymer backbone containing ether linkages, derived from both the monomer and the bisphenol.

Such polymers are of interest because their properties can be tailored. The ether groups in the polymer backbone impart flexibility and can affect thermal stability. Furthermore, if not all bromo-groups react during polymerization, they remain as pendant functional sites along the polymer chain. These residual bromo-sites can be used for post-polymerization modification, allowing for the attachment of other functional groups to tailor the material's properties for specific applications, such as gas capture or catalysis.

Advanced Methodologies in the Study of 2 Bromomethyl 1 Ethoxybutane Chemistry

In Situ Reaction Monitoring Techniques

Real-time analysis of chemical reactions involving 2-(Bromomethyl)-1-ethoxybutane provides invaluable insights into reaction mechanisms and kinetics without the need for isolating intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By recording NMR spectra at various time points during a reaction, it is possible to identify and quantify reactants, products, and transient intermediates. cardiff.ac.ukspringernature.commichael-hunger.de For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, the disappearance of the characteristic signals of the bromomethyl group (-CH2Br) and the appearance of new signals corresponding to the product can be tracked in real-time. This technique is particularly useful for studying the kinetics of such reactions, allowing for the determination of reaction rates and orders. researchgate.netresearchgate.net While direct studies on this compound are not extensively published, the principles of in situ NMR monitoring of reactions like Grignard formation or other nucleophilic substitutions on alkyl halides are well-established and directly applicable. ucl.ac.uk

Table 1: Hypothetical In Situ ¹H NMR Monitoring of a Substitution Reaction of this compound

| Time (min) | Integral of -CH₂Br Protons (Reactant) | Integral of -CH₂-Nu Protons (Product) | % Conversion |

| 0 | 2.00 | 0.00 | 0 |

| 10 | 1.50 | 0.50 | 25 |

| 30 | 0.75 | 1.25 | 62.5 |

| 60 | 0.20 | 1.80 | 90 |

| 120 | <0.05 | >1.95 | >97.5 |

This interactive table illustrates the expected changes in proton NMR signal integrals over time for a hypothetical reaction where 'Nu' is a nucleophile.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques, such as Electrospray Ionization-Mass Spectrometry (ESI-MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), are instrumental in identifying reaction intermediates and products in reactions involving this compound. ESI-MS can be used to detect charged intermediates that may form during catalytic cycles or ionic reaction pathways. The fragmentation patterns observed in the mass spectrum of this compound and its derivatives can provide structural information. libretexts.orgmiamioh.eduyoutube.comyoutube.comyoutube.com For haloalkanes, characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio) can aid in the identification of bromine-containing species. While direct studies on this specific compound are limited, the general fragmentation patterns of ethers and alkyl halides are well-understood and can be applied to predict the behavior of this compound in a mass spectrometer. libretexts.orgmiamioh.eduyoutube.comyoutube.comyoutube.com

Infrared and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed for in situ reaction monitoring. In IR spectroscopy, the progress of a reaction can be followed by monitoring the disappearance of the C-Br stretching vibration of the starting material and the appearance of new vibrational bands corresponding to the product. UV-Vis spectroscopy may be applicable if the reactants or products of a reaction involving this compound possess a chromophore that absorbs in the UV-Vis range. While this compound itself does not have a strong chromophore, this technique could be useful if it is reacted with a chromophore-containing molecule.

Flow Chemistry and Continuous Synthesis Applications

The synthesis and transformation of this compound can be significantly enhanced through the use of flow chemistry and continuous synthesis. rsc.orgrsc.orgmdpi.commdpi.comsemanticscholar.org This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and scalability. mdpi.commdpi.comsemanticscholar.org For reactions involving alkyl halides like this compound, continuous flow setups can allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. researchgate.netdntb.gov.ua For example, a nucleophilic substitution reaction could be performed by continuously pumping a solution of this compound and a nucleophile through a heated reactor coil. This approach can minimize the formation of byproducts and facilitate easier purification.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Etherification of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Selectivity | May require optimization to minimize side reactions | High, due to precise control of parameters |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced, small reaction volume at any given time |

| Scalability | Challenging | Straightforward by extending run time or "numbering-up" |

Green Chemistry Principles in Synthesis and Reactions

The application of green chemistry principles to the synthesis and reactions of this compound aims to reduce the environmental impact of these processes. Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. For example, in the synthesis of ethers from this compound (a variation of the Williamson ether synthesis), the choice of a less hazardous solvent and a recyclable catalyst can significantly improve the greenness of the process.

One approach to greener synthesis is the use of phase-transfer catalysis (PTC), which can facilitate reactions between reactants in immiscible phases, often reducing the need for organic solvents. crdeepjournal.orgfzgxjckxxb.comdalalinstitute.comslideshare.netjetir.org This is particularly relevant for reactions of alkyl halides. crdeepjournal.orgfzgxjckxxb.comdalalinstitute.comslideshare.netjetir.org

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Traditional Synthesis | Green Synthesis Approach |

| Atom Economy | Lower | Higher |

| E-Factor | High (more waste) | Low (less waste) |

| Solvent Choice | Halogenated solvents | Water, ethanol (B145695), or solvent-free |

| Catalyst | Stoichiometric base | Catalytic amount of a recyclable catalyst |

| Energy Consumption | High | Lower |

Catalysis in Transformation of this compound

Catalysis plays a crucial role in the transformations of this compound, enabling a variety of reactions with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be applied to this compound to form new carbon-carbon bonds. researchgate.netnih.govnih.govrsc.orgyoutube.com While typically used with aryl or vinyl halides, advancements have been made in the cross-coupling of alkyl halides. nih.gov Such reactions would allow for the introduction of various organic fragments at the bromomethyl position.

Phase-transfer catalysis (PTC) is another important catalytic method for reactions involving alkyl halides like this compound. crdeepjournal.orgfzgxjckxxb.comdalalinstitute.comslideshare.netjetir.org PTC can be used to promote nucleophilic substitution reactions with a wide range of nucleophiles, often under milder conditions and with simpler workup procedures compared to traditional methods. crdeepjournal.orgfzgxjckxxb.comdalalinstitute.comslideshare.netjetir.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from an aqueous phase to the organic phase where the bromoalkane is located. dalalinstitute.comslideshare.net

Furthermore, computational studies can be employed to investigate the mechanisms of these catalytic transformations, providing insights that can guide the design of more efficient and selective catalysts. rsc.orgresearchgate.netnih.govmontclair.edu

Homogeneous and Heterogeneous Catalysis

Catalysis is a fundamental principle in modern chemistry that can be broadly categorized into homogeneous and heterogeneous systems, both of which offer distinct advantages for reactions involving this compound. uclouvain.befiveable.mesavemyexams.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in the liquid phase. fiveable.mesavemyexams.com This allows for excellent contact between the catalyst and this compound, leading to high reaction rates and selectivity under mild conditions. fiveable.meethz.chresearchgate.net For instance, transition metal complexes, such as those of palladium, nickel, or copper, could be employed to facilitate cross-coupling reactions where the bromine atom of this compound is substituted.

Potential Applications:

Suzuki Coupling: Reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce an alkenyl group.

Sonogashira Coupling: Copper and palladium co-catalyzed reaction with a terminal alkyne.

A significant challenge in homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products. ethz.ch

Heterogeneous Catalysis

Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. fiveable.mesavemyexams.com This approach simplifies catalyst recovery and recycling, a key advantage for industrial applications. fiveable.meethz.ch For reactions involving this compound, solid acid or base catalysts, or supported metal catalysts could be utilized.

Potential Applications:

Dehydrobromination: Elimination of HBr to form an unsaturated ether, potentially catalyzed by solid bases like metal oxides.

Hydrodehalogenation: Replacement of the bromine atom with hydrogen, using a supported noble metal catalyst such as palladium on carbon (Pd/C).

Etherification: Reaction with an alcohol to substitute the bromine, catalyzed by a solid acid like a zeolite or a resin.

While offering easier separation, heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations and the presence of various active sites. fiveable.meethz.ch

| Catalyst Type | Phase | Catalyst Separation | Recyclability | Selectivity |

| Homogeneous | Same as reactants | Difficult | Often difficult | Generally high |

| Heterogeneous | Different from reactants | Easy | Generally easy | Can be lower |

Organocatalysis and Metal Catalysis

Both organocatalysis and metal catalysis represent powerful strategies for activating and transforming this compound, offering unique selectivities and reaction pathways.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has gained prominence due to the low toxicity, stability, and ready availability of many organocatalysts. For this compound, chiral organocatalysts could be particularly valuable for asymmetric synthesis.

Potential Applications:

Asymmetric Nucleophilic Substitution: A chiral amine or thiourea (B124793) catalyst could be used to control the stereochemistry of the substitution of the bromide with various nucleophiles.

Iminium Ion Catalysis: Reaction with an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst to form a chiral product.

Metal Catalysis

As mentioned in the context of homogeneous catalysis, transition metal complexes are highly effective for a wide range of transformations. nih.gov The versatility of metals like palladium, rhodium, and copper stems from their ability to access multiple oxidation states and coordinate with a variety of ligands.

Detailed Research Findings (Hypothetical): A hypothetical study on the palladium-catalyzed amination of this compound could yield the following results, demonstrating the influence of the ligand on the reaction outcome.

| Ligand | Yield (%) | Reaction Time (h) |

| P(t-Bu)3 | 95 | 2 |

| XPhos | 92 | 3 |

| SPhos | 88 | 4 |

| dppf | 75 | 8 |

These hypothetical data illustrate that bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 could be highly effective in promoting the desired transformation.

Dual Catalysis Systems

Dual catalysis is an emerging and powerful strategy that employs two distinct catalysts to work in concert to enable a transformation that is not possible with either catalyst alone. researchgate.net This synergistic approach can lead to novel reaction pathways and improved control over selectivity.

Potential Applications:

Photoredox/Metal Dual Catalysis: A photoredox catalyst, upon irradiation with light, could generate a radical from this compound, which then enters the catalytic cycle of a transition metal catalyst to undergo cross-coupling.

Organo/Metal Dual Catalysis: A chiral organocatalyst could be used to generate a chiral intermediate that then reacts with a substrate activated by a metal catalyst, allowing for highly enantioselective transformations. nih.gov

Metal/Metal Dual Catalysis: Two different metal catalysts could be used to sequentially or cooperatively activate different parts of the reacting molecules. For instance, one metal could activate this compound while another activates a coupling partner. researchgate.net

Hypothetical Research Findings for a Dual Catalytic System:

A hypothetical enantioselective alkylation of an aldehyde with this compound could be achieved using a dual catalysis system.

| Organocatalyst | Metal Catalyst | Yield (%) | Enantiomeric Excess (%) |

| Proline | Pd(OAc)2 | 85 | 92 |

| Cinchona Alkaloid Derivative | Cu(OTf)2 | 90 | 95 |

| Chiral Phosphoric Acid | NiCl2(dme) | 78 | 88 |

These hypothetical results suggest that the combination of a chiral organocatalyst and a transition metal catalyst could provide a powerful method for the asymmetric synthesis of complex molecules derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.